N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride
Descripción
Classification within the N-Benzyl Phenethylamine Family
N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride belongs to the N-benzylphenethylamine (NBx) class, distinguished by a benzyl group attached to the nitrogen atom of the phenethylamine backbone. Unlike the 25x-NBOMe series, which features methoxy substitutions on the phenyl ring, this compound incorporates a 4-fluorobenzyl moiety (Figure 1). This structural modification alters its electronic properties and binding affinities compared to non-fluorinated analogs.
Table 1: Structural Features of Select NBx Compounds
| Compound | N-Substitution | Phenyl Ring Modifications |
|---|---|---|
| N-(4-Fluorobenzyl)-1-PEA | 4-fluorobenzyl | None |
| 25B-NBOMe | 2-methoxybenzyl | 2,5-dimethoxy-4-bromo |
| 34H-NBOMe(F) | 3-trifluoromethoxy | 3,4-dimethoxy |
The fluorobenzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration compared to non-halogenated derivatives.
Historical Context of Phenethylamine Research
Phenethylamines have been studied since the early 20th century, with natural derivatives like dopamine and serotonin recognized as critical neurotransmitters. Synthetic modifications began in the 1960s, yielding compounds like 4-fluoroamphetamine (4-FA), which showed serotonergic and dopaminergic activity. The introduction of N-benzyl substitutions in the 2000s marked a shift toward targeting trace amine-associated receptors (TAARs) and 5-HT2A receptors. N-(4-Fluorobenzyl)-1-phenylethanamine emerged as part of efforts to optimize pharmacokinetic profiles while retaining receptor interactions.
Current Research Significance in Neuroscience
Recent investigations reveal dual mechanisms of action:
- Neurotransmitter Modulation : The compound acts as a weak monoamine reuptake inhibitor, with preliminary data suggesting preferential affinity for dopamine transporters (DAT) over serotonin transporters (SERT).
- Cytoskeletal Interactions : Molecular docking studies indicate binding to the colchicine site on β-tubulin, potentially altering microtubule polymerization kinetics (Figure 2). This mirrors findings for 25B-NBF and DMBMPP, which reduce microtubule growth rates by 40–60% at 10 μM.
Equation 1: Microtubule Polymerization Rate
$$
\frac{dP}{dt} = k{\text{on}}[C] - k{\text{off}}
$$
Where $$P$$ = polymerized tubulin, $$C$$ = free tubulin concentration.
Zebrafish models demonstrate dose-dependent changes in serotonin turnover (30% increase at 1 μM) and anxiety-like behavior, suggesting CNS activity.
Structural Comparisons with Related Compounds
The 4-fluorobenzyl group differentiates this compound from three structural classes:
A. Non-fluorinated NBx Derivatives
- N-Benzylphenethylamine : Lacks fluorine, showing 5-fold lower TAAR1 activation in vitro.
- 24H-NBOMe : 2,4-dimethoxy substitution increases 5-HT2A binding (K~i~ = 1.2 nM vs. 8.7 nM for fluorobenzyl analog).
B. Fluorinated Amphetamines
- 4-Fluoroamphetamine (4-FA) : Shares the para-fluoro motif but lacks the N-benzyl group, resulting in stronger dopamine release (EC~50~ = 2.0 × 10^−7^ M).
C. Microtubule-Targeting Agents
- Colchicine : Binds β-tubulin with K~d~ = 19 nM vs. 450 nM for N-(4-fluorobenzyl)-1-phenylethanamine, indicating weaker but pharmacologically relevant interactions.
Figure 2: Molecular Docking Comparison
| Compound | Binding Energy (kcal/mol) | Tubulin Residue Interactions |
|---|---|---|
| Colchicine | -9.8 | β-Ala316, β-Asn349 |
| N-(4-Fluorobenzyl)-1-PEA | -6.2 | β-Lys352, β-Val318 |
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN.ClH/c1-12(14-5-3-2-4-6-14)17-11-13-7-9-15(16)10-8-13;/h2-10,12,17H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUVIZKFRBJOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride typically involves the reaction of 4-fluorobenzylamine with 1-phenylethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Enantioselective Resolution
Chiral resolution of racemic N-(4-fluorobenzyl)-1-phenylethanamine can be achieved via:
-
Lipase-Catalyzed Kinetic Resolution : Using immobilized lipases (e.g., Novozym 435) with acyl donors (e.g., vinyl acetate) to selectively acylate one enantiomer .
-
Dynamic Kinetic Resolution (DKR) : Combining palladium-catalyzed racemization with enzymatic acylation to achieve >99% enantiomeric excess (ee) .
Amide Formation
The primary amine reacts with acyl chlorides or anhydrides to form amides, a key step in prodrug synthesis:
Reductive Alkylation
The amine participates in reductive alkylation with aldehydes/ketones:
-
Example : Reaction with formaldehyde and NaBH₃CN produces N-methyl derivatives, enhancing lipophilicity .
Biocatalytic Hydroamination
While not directly reported for this compound, EDDS lyase catalyzes hydroamination of fumaric acid with structurally similar arylalkylamines (e.g., phenethylamines) . Applied conditions:
| Parameter | Value | Conversion |
|---|---|---|
| Enzyme Concentration | 15 µM | 44–91% |
| Substrate Ratio | 1:5 (fumarate:amine) | |
| pH | 8.5 |
Stability and Degradation
-
Thermal Stability : Decomposes at >200°C, releasing HCl and forming free amine .
-
Oxidative Degradation : Susceptible to oxidation at the benzylic position under strong oxidants (e.g., KMnO₄) .
Pharmacological Derivatives
Derivatives of this compound show activity as:
Aplicaciones Científicas De Investigación
Scientific Research Applications
The compound has a broad range of applications across several scientific domains:
Chemistry
- Building Block for Synthesis: It serves as a precursor in the synthesis of more complex organic molecules, particularly in drug development and materials science.
- Chemical Reactions: N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride can undergo various reactions such as oxidation, reduction, and substitution. Common reagents include:
- Oxidizing Agents: Potassium permanganate, chromium trioxide
- Reducing Agents: Lithium aluminum hydride, sodium borohydride
- Substitution Reagents: Halogens and nucleophiles .
Biology
- Biological Activity Studies: Research indicates that this compound interacts with various enzymes and receptors, making it a candidate for pharmacological studies. Its effects on neurotransmitter systems are particularly noteworthy.
- Mechanism of Action: The compound modulates receptor activity by binding to specific molecular targets, impacting biological pathways related to mood regulation and cognitive functions .
Medicine
- Therapeutic Potential: Ongoing investigations are exploring its use in developing new therapeutic agents for conditions such as depression and anxiety disorders due to its monoamine oxidase inhibitory properties .
- Safety Pharmacology Studies: The compound is also evaluated for its safety profile in preclinical studies, focusing on its effects on pulmonary function and other physiological parameters .
Case Study 1: Pharmacological Activity
A study published in Nature examined the binding affinity of substituted phenethylamines to tubulin, revealing that compounds similar to this compound exhibited significant interactions that could be leveraged for therapeutic applications in neurodegenerative diseases .
Case Study 2: Toxicological Assessment
Research conducted on the toxicological profile of phenethylamines indicated that this compound has a favorable safety margin when tested in vivo. The findings suggest minimal adverse effects at therapeutic doses, supporting its potential use in clinical settings .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Synthesis | Acts as a precursor for complex organic molecules |
| Biology | Enzyme Interaction | Modulates neurotransmitter systems; potential antidepressant effects |
| Medicine | Drug Development | Investigated as a monoamine oxidase inhibitor; favorable safety profile |
Mecanismo De Acción
The mechanism of action of N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Halogen-Substituted Benzyl Derivatives
Key Findings :
- Fluorine vs. Chlorine : The 4-fluoro substituent enhances electronegativity and hydrogen bonding, improving water solubility compared to bulkier 4-chloro analogs .
- Positional Effects : 2-Chloro derivatives exhibit reduced receptor affinity due to steric clashes, as seen in N-(2-chlorobenzyl)-1-phenylethanamine .
Alkyl Chain and Functional Group Variations
Key Findings :
- Chain Length : Longer alkyl chains (e.g., butanamine) enhance membrane permeability but may reduce target specificity .
- Functional Groups : Methoxy or cyclic amines (e.g., piperidine) modulate metabolic stability and receptor selectivity .
Pharmacological and Physicochemical Data
Physicochemical Properties
| Property | N-(4-Fluorobenzyl)-1-phenylethanamine HCl | N-(4-Chlorobenzyl)-1-phenyl-2-propanamine HCl |
|---|---|---|
| LogP (Predicted) | 2.8 | 3.2 |
| Solubility (mg/mL) | 12.5 (Water) | 8.3 (Water) |
| Hydrogen Bond Donors | 1 | 1 |
Note: Fluorine’s electronegativity improves aqueous solubility compared to chlorine analogs .
Actividad Biológica
N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride, a compound belonging to the phenethylamine class, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorobenzyl group attached to a phenylethanamine backbone, which contributes to its unique biological properties. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinities compared to its non-fluorinated analogs.
This compound interacts with various biological targets, primarily receptors and enzymes. The specific pathways influenced by this compound are still under investigation, but initial studies suggest it may modulate neurotransmitter systems, potentially affecting mood and cognition.
Biological Activities
Table 1: Summary of Biological Activities
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
- 4-Fluorobenzylamine : A precursor with similar binding characteristics but lacking the phenylethanamine structure.
- N-(4-Chlorobenzyl)-1-phenylethanamine hydrochloride : Shares structural similarities but differs in halogen substitution, which affects biological activity.
Future Directions
Research into this compound is still in its early stages. Future studies should focus on:
- In Vivo Studies : To assess the pharmacodynamics and therapeutic potential in animal models.
- Clinical Trials : To evaluate safety and efficacy in human subjects.
- Mechanistic Studies : To elucidate specific receptor interactions and downstream effects on cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride?
- Methodology : The compound can be synthesized via nucleophilic substitution between 4-fluorobenzylamine and 1-phenylethanamine derivatives. Key steps include:
- Reaction Conditions : Use polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours to facilitate amine-alkyl halide coupling .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
- Critical Parameters : Monitor pH during salt formation (HCl gas or aqueous HCl addition) to ensure stoichiometric conversion to the hydrochloride form .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the 4-fluorobenzyl moiety (δ 7.2–7.4 ppm for aromatic protons, δ 4.3 ppm for benzylic CH₂) and phenylethanamine backbone (δ 1.4 ppm for CH₃) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 260.1 (C₁₅H₁₇ClFN⁺) .
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) to verify purity .
Q. What are the primary biological targets or applications explored for this compound?
- Mechanistic Insights : The compound’s fluorobenzyl group enhances lipophilicity, enabling interactions with CNS receptors (e.g., serotonin or dopamine transporters). Preliminary studies suggest potential as a neuromodulator or enzyme inhibitor .
- In Vitro Models : Test receptor binding affinity using radioligand displacement assays (e.g., [³H]paroxetine for serotonin transporters) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Process Chemistry Considerations :
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine-alkyl halide coupling efficiency in biphasic systems .
- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
- Data Table :
| Parameter | Small Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 65% | 58% |
| Purity (HPLC) | 98% | 95% |
| Reaction Time | 18 hours | 22 hours |
| Source: Adapted from . |
Q. How to resolve contradictions in reported biological activity data across studies?
- Root-Cause Analysis :
- Structural Analog Comparison : Compare activity against N-(4-fluorobenzyl)-2-phenylethanamine derivatives to isolate the role of the ethylamine chain .
- Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Case Study : A 2025 study found discrepancies in IC₅₀ values (5 nM vs. 50 nM) for serotonin transporter inhibition. Contamination by regioisomers (e.g., N-(3-fluorobenzyl) analogs) was identified via LC-MS/MS, necessitating stricter purification protocols .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- SAR Design :
- Core Modifications : Synthesize analogs with substituents on the phenyl ring (e.g., -OCH₃, -Cl) or varying alkyl chain lengths .
- 3D-QSAR Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target receptors like the dopamine D₂ receptor .
- Key Finding : Introducing a methyl group on the ethanamine chain increased selectivity for dopamine receptors over serotonin transporters by 10-fold .
Data Interpretation & Validation
Q. How to validate the compound’s stability under experimental storage conditions?
- Stability Protocols :
- Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., free amine or fluoride release) .
- Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) detects photooxidation byproducts .
Q. What are the best practices for reconciling computational predictions with experimental results?
- Computational-Experimental Workflow :
In Silico Screening : Predict logP (2.1) and pKa (9.4) using ChemAxon or ACD/Labs .
Experimental Validation : Compare with shake-flask logP measurements and potentiometric titrations .
- Example : Predicted logP (2.1) vs. experimental (2.3) showed <10% error, validating the model’s utility for analog prioritization .
Ethical & Safety Compliance
- Handling Guidelines : Use fume hoods for HCl gas exposure during synthesis. LD₅₀ data (oral, rat) is unavailable; treat as hazardous (GHS Category 2) .
- Regulatory Note : This compound is for research use only; not evaluated for human or veterinary applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
